2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
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Overview
Description
2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(4-ETHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various scientific fields. This compound features an oxazole ring, a piperazine moiety, and an ethoxyphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(4-ETHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, including the formation of the oxazole ring, the introduction of the piperazine group, and the attachment of the ethoxyphenyl group. Common reagents used in these reactions include ethyl bromoacetate, piperazine, and 4-ethoxybenzaldehyde. The reaction conditions often involve heating under reflux and the use of catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(4-ETHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative .
Scientific Research Applications
2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(4-ETHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(4-ETHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
(E)-2-(3-(4-HYDROXYPHENYL)ETHENYL)-5,5-DIMETHYLCYCLOHEX-2-ENYLIDENE MALONONITRILE: Similar in structure but with different functional groups.
6-[(1E)-2-[4-(4-FLUOROPHENYL)-6-ISOPROPYL-2-[METHYL(METHYLSULFONYL)AMINO]-5-PYRIMIDINYL]ETHENYL]-2,2-DIMETHYL-1,3-DIOXANE-4-ACETIC ACID TERT-BUTYL ESTER: Another compound with a similar core structure but different substituents.
Uniqueness
The uniqueness of 2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(4-ETHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H24N4O2 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C20H24N4O2/c1-3-23-11-13-24(14-12-23)20-18(15-21)22-19(26-20)10-7-16-5-8-17(9-6-16)25-4-2/h5-10H,3-4,11-14H2,1-2H3/b10-7+ |
InChI Key |
FIOSUKGNQNJCKG-JXMROGBWSA-N |
Isomeric SMILES |
CCN1CCN(CC1)C2=C(N=C(O2)/C=C/C3=CC=C(C=C3)OCC)C#N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(N=C(O2)C=CC3=CC=C(C=C3)OCC)C#N |
Origin of Product |
United States |
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